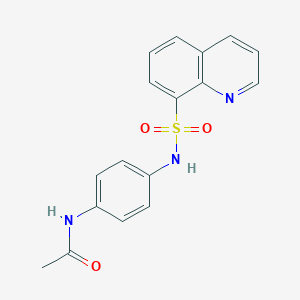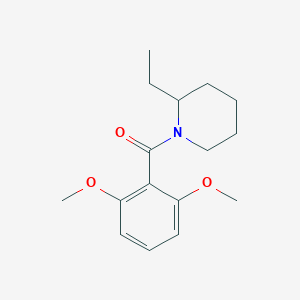
1-(2,6-dimethoxybenzoyl)-2-ethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-dimethoxybenzoyl)-2-ethylpiperidine is an organic compound that features a phenyl ring substituted with two methoxy groups at the 2 and 6 positions, and a piperidine ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dimethoxybenzoyl)-2-ethylpiperidine typically involves the reaction of 2,6-dimethoxybenzoyl chloride with 2-ethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The purification process would also be scaled up, potentially using automated chromatography systems or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dimethoxybenzoyl)-2-ethylpiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other strong nucleophiles.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(2,6-dimethoxybenzoyl)-2-ethylpiperidine is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the development of new materials with specific properties.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may also serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological activities. It may act as a lead compound for the development of new drugs targeting specific pathways or receptors.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as polymers or coatings. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethoxybenzoyl)-2-ethylpiperidine depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The methoxy groups and the piperidine ring can play crucial roles in binding to the target molecules, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dimethoxyphenyl)(2-methylpiperidino)methanone
- (2,6-Dimethoxyphenyl)(2-propylpiperidino)methanone
- (2,6-Dimethoxyphenyl)(2-butylpiperidino)methanone
Uniqueness
1-(2,6-dimethoxybenzoyl)-2-ethylpiperidine is unique due to the specific substitution pattern on the piperidine ring. The ethyl group provides a distinct steric and electronic environment compared to other alkyl-substituted piperidines, which can influence its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36g/mol |
IUPAC Name |
(2,6-dimethoxyphenyl)-(2-ethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C16H23NO3/c1-4-12-8-5-6-11-17(12)16(18)15-13(19-2)9-7-10-14(15)20-3/h7,9-10,12H,4-6,8,11H2,1-3H3 |
InChI Key |
UROYLOASQDRRTD-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1C(=O)C2=C(C=CC=C2OC)OC |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-1-(2-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B387642.png)
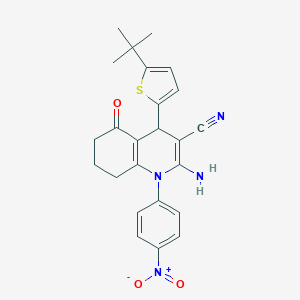
![3-{4-[(3-Methylphenyl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}benzoic acid](/img/structure/B387645.png)
![N-(3-methylphenyl)-N-[1-(2-methylphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]amine](/img/structure/B387649.png)
![(4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.4]NON-2-EN-4-IMINE](/img/structure/B387650.png)
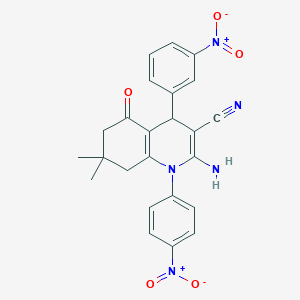

![N-(2,4-dichlorobenzylidene)-N-{1-[1-(3-methylphenyl)-1H-tetraazol-5-yl]cyclohexyl}amine](/img/structure/B387653.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]quinoline-8-sulfonamide](/img/structure/B387655.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-iodobenzamide](/img/structure/B387656.png)
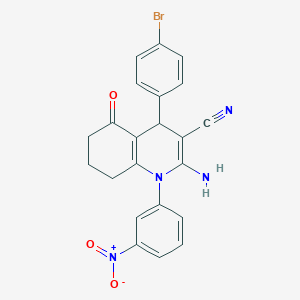
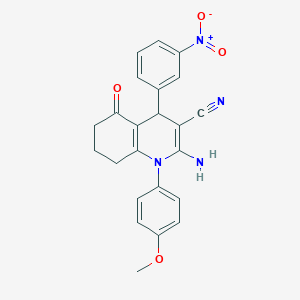
![2-Amino-4-[4-(diethylamino)phenyl]-1-{3-nitrophenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B387663.png)
